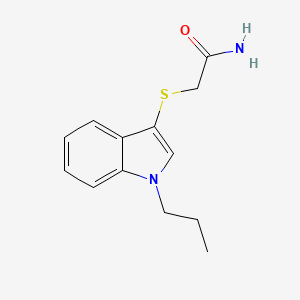

2-((1-propyl-1H-indol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-propyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Research and Molecular Docking

- Compounds structurally related to 2-((1-propyl-1H-indol-3-yl)thio)acetamide have been investigated for their binding affinity and selectivity across monoamine transporters. For example, novel thio- and sulfinylacetamide analogues of Modafinil showed improved binding affinity for the dopamine transporter (DAT) with significant selectivity over the serotonin transporter (SERT), highlighting their potential in treating psychostimulant abuse (Okunola-Bakare et al., 2014).

- Molecular docking studies have been utilized to understand the interaction and selectivity of indole acetamide derivatives towards biological targets. For instance, the anti-inflammatory potential of a new indole acetamide derivative was confirmed through in silico modeling, targeting cyclooxygenase domains COX-1 and 2 (Al-Ostoot et al., 2020).

Material Science and Polymer Research

- Indole-based acetamide compounds have been used in the synthesis of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks. This research demonstrates the utility of such compounds in developing advanced materials with improved thermal stability and mechanical properties (Batibay et al., 2020).

Antimicrobial and Antioxidant Applications

- Synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and their evaluation as antimicrobial agents revealed that some derivatives showed promising antibacterial and antifungal activities. This indicates the potential use of similar structures in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antiallergic Properties

- N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated for their antiallergic properties. Among them, certain compounds demonstrated significant potency in inhibiting histamine release and could serve as leads for the development of new antiallergic drugs (Menciu et al., 1999).

Mecanismo De Acción

Target of Action

The primary targets of 2-((1-propyl-1H-indol-3-yl)thio)acetamide are the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a key target for antiviral drugs .

Mode of Action

This compound interacts with its targets by inhibiting the function of RdRp, which results in the inhibition of viral replication . This interaction disrupts the life cycle of the virus, preventing it from multiplying and spreading .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in viral replication. By inhibiting RdRp, the compound disrupts the synthesis of viral RNA, a critical step in the replication of RSV and influenza A virus . This disruption leads to a decrease in viral load and potentially the alleviation of symptoms.

Pharmacokinetics

The compound’s ability to inhibit viral replication at sub-micromolar ec50 values suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of viral RNA synthesis and a subsequent decrease in viral replication . This can lead to a reduction in viral load and potentially contribute to the recovery of infected individuals.

Análisis Bioquímico

Cellular Effects

Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-7-15-8-12(17-9-13(14)16)10-5-3-4-6-11(10)15/h3-6,8H,2,7,9H2,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKYDSYQXZFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethoxy-4-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}quinoline-3-carbonitrile](/img/structure/B2601485.png)

![N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2601487.png)

![2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2601488.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid](/img/structure/B2601491.png)

![4-(4-chlorophenyl)-3-[(4-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2601495.png)